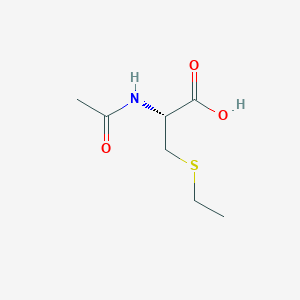

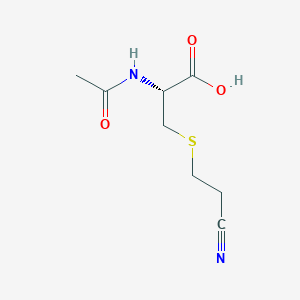

N-acétyl-S-éthyl-L-cystéine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Acetyl-S-ethyl-L-cysteine involves chemical reactions that incorporate acetyl and ethyl groups into the L-cysteine molecule. One method for synthesizing derivatives of L-cysteine, such as N-Acetyl-S-ethyl-L-cysteine, includes the reaction of N-acetyl-L-cysteine with specific reagents to introduce the ethyl group, showcasing the compound's synthetic accessibility and the ability to modify its structure for various studies and applications (Kinuta et al., 1996).

Molecular Structure Analysis

The molecular structure of N-Acetyl-S-ethyl-L-cysteine has been elucidated through techniques such as X-ray diffraction analysis, revealing the arrangement of its atoms and the spatial configuration. The compound exhibits a specific arrangement that impacts its chemical behavior and interactions with other molecules. Studies on similar compounds have detailed their crystal and molecular structures, providing insights into the structural characteristics that influence their physical and chemical properties (Lee & Suh, 1980).

Chemical Reactions and Properties

N-Acetyl-S-ethyl-L-cysteine participates in various chemical reactions, reflecting its reactivity and the influence of its molecular structure on these processes. Its acetyl and ethyl groups play crucial roles in its chemical behavior, including reactions involving the sulfur atom, which is a key feature of its structure. The compound's reactivity has been explored in the context of its potential to form complexes and undergo transformations relevant to biochemical and industrial applications (Duffel & Jakoby, 1982).

Applications De Recherche Scientifique

Ophtalmologie : Protection de la rétine

NACET s’est avéré plus efficace que la N-acétyl-L-cystéine (NAC) pour prévenir les dommages oxydatifs dans les cellules épithéliales du pigment rétinien. Il réagit plus rapidement avec les agents oxydants et augmente le pool intracellulaire de glutathion réduit (GSH), qui agit comme une défense antioxydante naturelle .

Chimie analytique : Détection spectrophotométrique

Une nouvelle méthode spectrophotométrique d’injection en flux pour la détermination de NACET a été développée. Cette méthode est basée sur la réduction des complexes Cu(II)-ligand en complexes Cu(I)-ligand chromophores avec NACET, ce qui est utile pour les laboratoires de contrôle de qualité en raison de son taux d’échantillonnage élevé et de ses faibles coûts .

Recherche sur la neurodégénérescence : Potentiel neuroprotecteur

NACET est évalué pour son potentiel neuroprotecteur dans la prévention du vieillissement cognitif et de la démence. Il est considéré comme utile dans les thérapies pour contrer les maladies neurodégénératives telles que la maladie de Parkinson et la maladie d’Alzheimer en raison de ses activités antioxydantes et anti-inflammatoires .

Recherche anti-inflammatoire : Gestion de l’inflammation et de la douleur

Des études ont montré que NACET peut réduire l’inflammation et la douleur dans des affections telles que l’infection à Leishmania amazonensis chez la souris. Il affecte les paramètres de stress oxydatif et d’inflammation, tels que les niveaux de cytokines et l’activation des mastocytes .

Recherche sur le traitement du VIH : Propriétés antivirales

NACET aurait inhibé la réplication du VIH. Il augmente les pools cellulaires de piégeurs de radicaux libres et peut servir de substrat pour la glutathion transférase microsomale, qui est cruciale dans la défense de l’organisme contre les infections virales .

Biologie redox : Effets antioxydants

NACET est un précurseur du puissant antioxydant glutathion et a été utilisé comme antioxydant lorsque le stress oxydatif est un facteur déterminant. Il a été démontré qu’il affecte la croissance néoplasique aux stades préventif, pré-néoplasique et de traitement .

Métabolisme du glutathion : Détoxification et soutien antioxydant

NACET agit comme un précurseur de la production de glutathion, aidant à la détoxification et soutenant la santé générale. Il joue un rôle crucial dans la protection de l’organisme contre le stress oxydatif et les dommages causés par les radicaux libres .

Orientations Futures

N-Acetyl-S-ethyl-L-cysteine has been shown to possess more favorable pharmacokinetic properties than N-acetyl-L-cysteine, both in terms of cellular permeability and bioavailability in vivo . It is able to cross the blood-brain barrier and enhance glutathione in human primary endothelial cells . These properties suggest potential applications in the treatment of various neurological and cardiovascular disorders .

Mécanisme D'action

Target of Action

N-Acetyl-S-ethyl-L-cysteine (NACET) is a derivative of the amino acid L-cysteine . It is a precursor to the powerful antioxidant glutathione . The primary targets of NACET are the cells where it acts as an antioxidant, reducing oxidative stress .

Mode of Action

NACET interacts with its targets by increasing the levels of glutathione, a potent antioxidant that protects cells from damage by reactive oxygen species (ROS) . It also acts as a free radical scavenger, directly neutralizing harmful radicals in the body .

Biochemical Pathways

NACET affects the glutathione pathway. Glutathione is a tripeptide composed of cysteine, glycine, and glutamic acid. It plays a crucial role in cellular defense against oxidative stress . By increasing the levels of glutathione, NACET enhances the body’s ability to neutralize ROS, thereby protecting cells from oxidative damage .

Pharmacokinetics

The esterification of the carboxyl group of N-acetyl-L-cysteine (NAC) increases its lipophilicity, thus improving its pharmacokinetics . This means that NACET can be more readily absorbed and distributed in the body, enhancing its bioavailability .

Result of Action

The molecular and cellular effects of NACET’s action primarily involve the reduction of oxidative stress. By increasing glutathione levels and acting as a free radical scavenger, NACET protects cells from oxidative damage . This can have a wide range of effects, including the inhibition of protein synthesis, inhibition of DNA replication, and induction of apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of NACET. For instance, oxidative stress conditions can enhance the antioxidant activity of NACET . Furthermore, the presence of certain substances, such as lipopolysaccharide (LPS), can increase the cytotoxicity of NACET .

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-ethylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVHABSINROVJJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185313 | |

| Record name | L-Cysteine, N-acetyl-S-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31386-36-4 | |

| Record name | L-Cysteine, N-acetyl-S-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031386364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-S-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

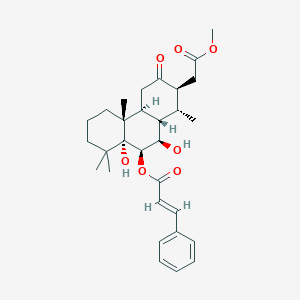

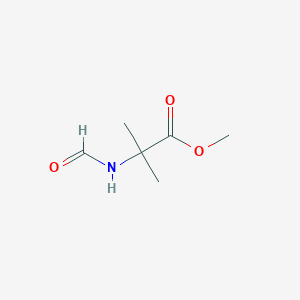

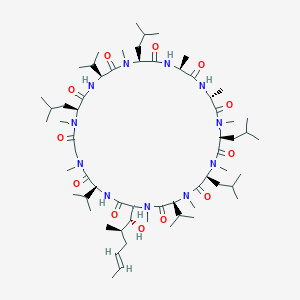

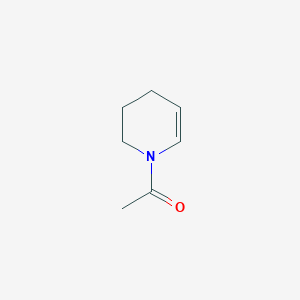

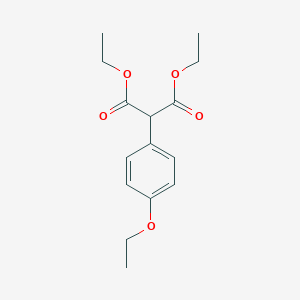

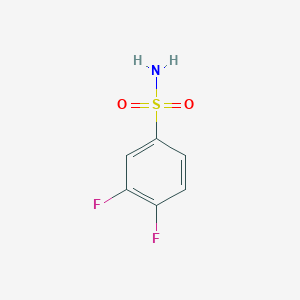

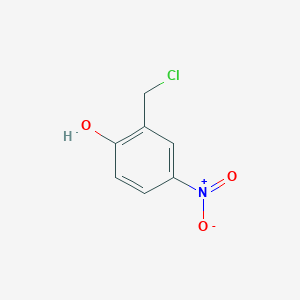

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)

![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)